2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride
Overview
Description
“2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” is a chemical compound with the molecular formula C7H8N2. It has a molecular weight of 120.15 g/mol .
Synthesis Analysis
While specific synthesis methods for “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” were not found in the search results, related compounds such as 1H-pyrrolo pyridine derivatives have been synthesized and studied for their activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The InChI code for “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” is 1S/C7H8N2.2ClH/c1-2-6-7 (8-4-1)3-5-9-6;;/h1-2,4,9H,3,5H2;2*1H . The Canonical SMILES for this compound is C1CNC2=C1N=CC=C2 .
Chemical Reactions Analysis
While specific chemical reactions involving “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” were not found in the search results, related compounds such as 1H-pyrrolo pyridine derivatives have been studied for their inhibitory activities against FGFR1, 2, and 3 .
Physical And Chemical Properties Analysis
“2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” has a molecular weight of 120.15 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2. It has a Rotatable Bond Count of 0. Its Exact Mass is 120.068748264 g/mol and its Monoisotopic Mass is also 120.068748264 g/mol .
Scientific Research Applications
Cancer Therapy
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride derivatives have been studied as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor development and progression . These compounds have shown inhibitory activity against various FGFR isoforms, making them promising candidates for cancer treatment.
Experimental Procedures and Results::- Compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM, respectively .
- In vitro studies showed that 4h inhibited breast cancer cell proliferation and induced apoptosis .
- It also significantly reduced the migration and invasion abilities of cancer cells .
Diabetes Treatment
Compounds similar to 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride have been associated with the reduction of blood glucose levels, suggesting potential applications in the treatment of diabetes and related disorders .
Experimental Procedures and Results::- The efficacy of these compounds in reducing blood glucose may benefit conditions like type 1 diabetes, obesity-related diabetes, and diabetic dyslipidemia .
Cardiovascular Diseases
The modulation of FGFR pathways by 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride derivatives could have implications in cardiovascular diseases, as FGFR signaling is involved in angiogenesis and tissue development .
Experimental Procedures and Results::- The impact on angiogenesis and cell migration suggests potential therapeutic applications in cardiovascular conditions .
Obesity Research
Derivatives of this compound may play a role in obesity research, potentially affecting pathways related to metabolism and energy expenditure .
Experimental Procedures and Results::- The reduction of blood glucose levels by these compounds could also be relevant in the context of obesity and metabolic syndrome .
Hyperlipidemia Research
The biological activity of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride in reducing blood glucose levels indicates possible applications in the study and treatment of hyperlipidemia .
Experimental Procedures and Results::- By potentially influencing lipid metabolism, these compounds could help in managing elevated cholesterol and triglyceride levels .
Angiogenesis Research
The involvement of FGFR in angiogenesis makes 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride derivatives interesting for angiogenesis research, which is vital for cancer therapy and wound healing .
Experimental Procedures and Results::- The inhibition of FGFR can affect the formation of new blood vessels, which is a key process in various physiological and pathological conditions .
Fibroblast Growth Factor Receptor Inhibition
The primary application of these derivatives is in the inhibition of FGFR, which is a target for the treatment of cancers and other diseases where FGFR signaling is aberrantly activated .
Experimental Procedures and Results::Mechanism of Action
While the specific mechanism of action for “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” was not found in the search results, a related compound was found to target CDK8 to indirectly inhibit β-catenin activity, which caused downregulation of the WNT/β-catenin signal and induced cell cycle arrest in G2/M and S phases .
Safety and Hazards
“2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” is classified as Combustible, acute toxic Cat.3 / toxic compounds causing chronic effects . It has a GHS07 signal word of Warning. The hazard statements include H302, H315, H319, H335 and the precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
Future Directions
While specific future directions for “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” were not found in the search results, related compounds such as 1H-pyrrolo pyridine derivatives have been suggested to improve inhibitory activities with EDGs (e.g., OH and OCH3) on the meta-substitution of B-ring .
properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.2ClH/c1-2-6-7(8-4-1)3-5-9-6;;/h1-2,4,9H,3,5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACGFDVLFPJYCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1443981-64-3 | |
Record name | 1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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